molecular formula C10H12N4NaO2S2 B15132637 CID 24186119

CID 24186119

Cat. No.: B15132637
M. Wt: 307.4 g/mol
InChI Key: CYKWNAHUBMUZNY-UHFFFAOYSA-N
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Description

Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide is a chemical compound with the molecular formula C10H11N4NaO2S2 and a molecular weight of 306.34 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide typically involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethyl group on the thiadiazole ring differentiates it from other similar compounds, potentially leading to distinct reactivity and biological activity .

Properties

Molecular Formula

C10H12N4NaO2S2

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C10H12N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3,(H,13,14);

InChI Key

CYKWNAHUBMUZNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Origin of Product

United States

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